molecular formula C13H22N6O7S B14234092 Glycyl-L-cysteinylglycylglycylglycylglycine CAS No. 444309-84-6

Glycyl-L-cysteinylglycylglycylglycylglycine

Cat. No.: B14234092
CAS No.: 444309-84-6
M. Wt: 406.42 g/mol
InChI Key: DROHJRCTFFDAPU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-L-cysteinylglycylglycylglycylglycine is a peptide compound composed of multiple glycine residues and a cysteine residue. This compound is of interest due to its unique structure and potential applications in various scientific fields. Peptides like this compound are often studied for their biochemical properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-cysteinylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-cysteinylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can affect the peptide’s structure and function.

    Reduction: Disulfide bonds formed by cysteine oxidation can be reduced back to free thiol groups.

    Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Glycyl-L-cysteinylglycylglycylglycylglycine has various applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications due to its ability to form disulfide bonds, which can stabilize protein structures.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of Glycyl-L-cysteinylglycylglycylglycylglycine involves its ability to form disulfide bonds through the cysteine residue. These bonds can stabilize the peptide’s structure and influence its interactions with other molecules. The peptide can target specific proteins and pathways, affecting cellular processes such as signaling and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide composed of two glycine residues.

    Glycyl-L-proline: A dipeptide with glycine and proline residues.

    N-phenylacetyl-glycyl-L-proline ethyl ether: A neuroprotective dipeptide with a phenylacetyl group.

Uniqueness

Glycyl-L-cysteinylglycylglycylglycylglycine is unique due to the presence of multiple glycine residues and a cysteine residue, which allows for the formation of disulfide bonds. This structural feature can enhance the peptide’s stability and functionality compared to simpler peptides.

Properties

CAS No.

444309-84-6

Molecular Formula

C13H22N6O7S

Molecular Weight

406.42 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H22N6O7S/c14-1-8(20)19-7(6-27)13(26)18-4-11(23)16-2-9(21)15-3-10(22)17-5-12(24)25/h7,27H,1-6,14H2,(H,15,21)(H,16,23)(H,17,22)(H,18,26)(H,19,20)(H,24,25)/t7-/m0/s1

InChI Key

DROHJRCTFFDAPU-ZETCQYMHSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)S

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)S

Origin of Product

United States

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